
1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-O-Benzylidene-D-Threose is a chemical compound used primarily as a reagent in the synthesis of glycosphingolipids. It is a derivative of D-threose, a four-carbon sugar, and features a benzylidene protective group at the 2,4 positions. This compound is significant in various biochemical and synthetic applications due to its unique structure and reactivity .
Méthodes De Préparation
2,4-O-Benzylidene-D-Threose can be synthesized through several methods. One common synthetic route involves the Wittig reaction of 2,4-dibromobenzaldehyde with potassium azide and phytosphingosine . Another method includes forming a stirred slurry of benzaldehyde and zinc chloride, followed by specific reaction conditions to yield the desired product . These methods are scalable for industrial production, ensuring high purity and yield.
Analyse Des Réactions Chimiques
2,4-O-Benzylidene-D-Threose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Common reagents like methylmagnesium chloride (a Grignard reagent) can be used for substitution reactions
Major Products: These reactions often produce intermediates useful in further synthetic applications, such as nucleoside analogs with antitumor and antiviral properties.
Applications De Recherche Scientifique
2,4-O-Benzylidene-D-Threose is extensively used in scientific research, particularly in:
Mécanisme D'action
The mechanism by which 2,4-O-Benzylidene-D-Threose exerts its effects involves its role as a precursor in the synthesis of glycosphingolipids. These lipids are crucial for cell membrane integrity and signaling. The compound interacts with specific enzymes and pathways involved in lipid biosynthesis, facilitating the formation of complex lipid structures .
Comparaison Avec Des Composés Similaires
2,4-O-Benzylidene-D-Threose is unique due to its specific protective group and reactivity. Similar compounds include:
2,4-O-Benzylidene-D-Erythrose: Another derivative of a four-carbon sugar with similar protective groups.
2,4-O-Benzylidene-D-Galactose: Used in similar synthetic applications but derived from a different sugar.
1,32,4-Dibenzylidene-D-Sorbitol: Known for its self-assembly behavior and applications in materials science.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of 2,4-O-Benzylidene-D-Threose.
Propriétés
IUPAC Name |
5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXOIVORNNWRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431177 |
Source


|
| Record name | 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6195-62-6 |
Source


|
| Record name | 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
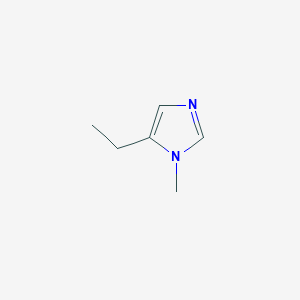
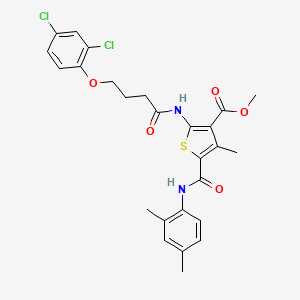
![N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B15089937.png)

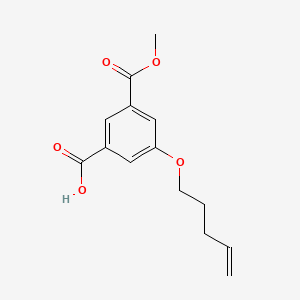
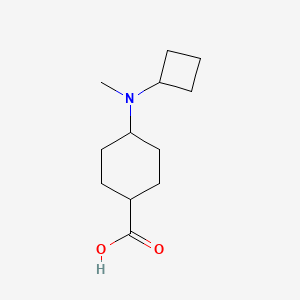
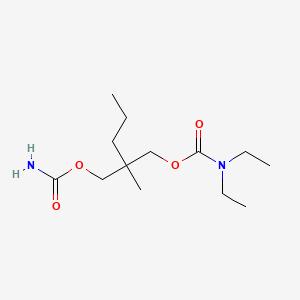



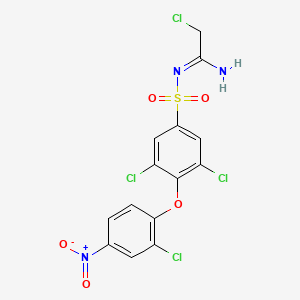
![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)
![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)
![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)
